N-isopropyl-2,6-dimethylbenzamide
Description
N-Isopropyl-2,6-dimethylbenzamide is a benzamide derivative characterized by an isopropylamine group attached to the nitrogen atom of the benzamide core and methyl substituents at the 2- and 6-positions of the aromatic ring. This compound belongs to a broader class of benzamides, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. Its structural features—specifically the steric bulk from the isopropyl and methyl groups—influence its physicochemical properties, such as solubility, stability, and intermolecular interactions .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2,6-dimethyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H17NO/c1-8(2)13-12(14)11-9(3)6-5-7-10(11)4/h5-8H,1-4H3,(H,13,14) |
InChI Key |
AHIZYKXKBQYEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The benzamide scaffold is highly modular, with substituents dictating key properties. Below is a comparative analysis of N-isopropyl-2,6-dimethylbenzamide and related compounds:
Table 1: Structural and Molecular Comparison
Key Observations:
- Steric Effects: The 2,6-dimethyl substitution in this compound creates significant steric hindrance, reducing rotational freedom and enhancing thermal stability compared to monosubstituted analogs like N-(tert-butyl)-4-methoxybenzamide .
- Electronic Effects : Replacing methyl with trifluoromethyl groups (e.g., N-isopropyl-2,6-bis(trifluoromethyl)benzamide) introduces strong electron-withdrawing effects, which alter reactivity in radical-based reactions .
- Solubility : Methoxy-substituted derivatives (e.g., N-(tert-butyl)-4-methoxybenzamide) exhibit higher aqueous solubility due to the polar OCH₃ group, whereas methyl or CF₃ groups reduce solubility .
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